molecular formula C16H13N3O2S B5081213 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

Cat. No.: B5081213
M. Wt: 311.4 g/mol
InChI Key: LNWGNZONUBYZEG-UHFFFAOYSA-N
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Description

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is a high-value, synthetically versatile chemical scaffold designed for advanced research applications. This compound features a 1,3,4-oxadiazole core bridged between a pyridin-3-yl ring and a sulfanyl-propanone functional group, a structure known for its significant biological and photophysical properties . Compounds within this chemical class are extensively explored in medicinal chemistry for their antimicrobial potential. Research on analogous 1,3,4-oxadiazole derivatives has demonstrated notable biological activity against a panel of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . Furthermore, the molecular architecture of this compound, integrating nitrogen and oxygen-based heterocycles, makes it a promising candidate for materials science and chemical biology. Similar structures have been developed into pH-responsive probes, exhibiting clear colorimetric and fluorescence "turn-off" responses in the slightly acidic pH range (5.5-6.5), which is valuable for monitoring intracellular environments such as lysosomes . The presence of the pyridinyl and oxadiazole rings, which can act as donors and acceptors for electronic density, contributes to this responsive behavior and also makes such molecules suitable ligands in coordination chemistry for constructing metal-organic frameworks (MOFs) and complexes . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

1-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11(14(20)12-6-3-2-4-7-12)22-16-19-18-15(21-16)13-8-5-9-17-10-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWGNZONUBYZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)SC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the pyridine moiety and the phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Thioether Sulfur Nucleophilicity

The sulfanyl (-S-) group undergoes nucleophilic substitution reactions. For example:

  • Alkylation : Treatment with methyl iodide (CH<sub>3</sub>I) in ethanolic KOH replaces the sulfanyl hydrogen with a methyl group, forming 2-(methylsulfanyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives .

  • Aryl Substitution : Reaction with aryl halides in DMF/LiH yields bi-heterocyclic systems (e.g., thiazole-oxadiazole hybrids) .

Conditions :

Reaction TypeReagents/ConditionsProductYield
AlkylationCH<sub>3</sub>I, KOH/EtOH, refluxMethylsulfanyl-oxadiazole77%
Cross-couplingAryl halides, DMF, LiH, 1–2 hBi-heterocyclic systems (e.g., thiazole-oxadiazole)60–75%

Electrophilic Substitution

The pyridine ring and phenyl group participate in electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para positions of the phenyl ring.

  • Halogenation : Bromine (Br<sub>2</sub>) in acetic acid selectively substitutes the pyridine ring’s 4-position .

Kinetic Data :

ReactionRate Constant (k, L/mol·s)Activation Energy (E<sub>a</sub>, kJ/mol)
Nitration1.2 × 10<sup>−3</sup>45.3
Bromination2.8 × 10<sup>−4</sup>52.1

Oxidation of the Thioether Group

The sulfanyl bridge oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Sulfoxide Formation : H<sub>2</sub>O<sub>2</sub>/AcOH at 60°C produces the sulfoxide .

  • Sulfone Formation : Excess m-CPBA (meta-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> yields the sulfone .

Oxidation Outcomes :

Oxidizing AgentProductReaction TimeYield
H<sub>2</sub>O<sub>2</sub>Sulfoxide4 h68%
m-CPBASulfone6 h82%

Cyclocondensation Reactions

The ketone group reacts with hydrazines to form pyrazole derivatives:

  • Hydrazine Cyclization : Hydrazine hydrate in ethanol under reflux generates 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl-substituted pyrazoles .

Spectral Confirmation :

  • IR : Disappearance of C=O stretch at 1,724 cm<sup>−1</sup> and appearance of NH bands at 3,356 cm<sup>−1</sup> .

  • <sup>1</sup>H NMR : New singlet at δ 7.83 ppm for pyrazole protons .

Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes acid-catalyzed hydrolysis:

  • HCl Hydrolysis : Concentrated HCl at 100°C cleaves the oxadiazole ring to form a thiosemicarbazide intermediate .

Mechanism :

OxadiazoleHClThiosemicarbazideΔCarboxylic Acid Derivative\text{Oxadiazole} \xrightarrow{\text{HCl}} \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{Carboxylic Acid Derivative}

Coordination Chemistry

The pyridine nitrogen and sulfanyl sulfur act as ligands for transition metals:

  • Pd(II) Complexes : Reaction with PdCl<sub>2</sub> in methanol forms square-planar complexes .

Stability Constants :

Metal Ionlog K (Stability Constant)Geometry
Pd(II)8.9Square-planar

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the pyridinyl group enhances the compound's ability to interact with bacterial membranes.

Case Study:
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated potent activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, depending on the substituents on the phenyl ring .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anticancer Properties

The compound has been investigated for its potential anticancer effects. The oxadiazole moiety is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
In vitro studies on various cancer cell lines revealed that 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one exhibited cytotoxicity with IC50 values of 12.5 µM against A549 (lung cancer) and 15.0 µM against MCF7 (breast cancer) cells .

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0

Fluorescent Probes

Due to its structural characteristics, the compound can be utilized as a fluorescent probe in biological imaging applications. The incorporation of the oxadiazole unit facilitates fluorescence under specific conditions.

Research Findings:
Fluorescent properties were assessed in various solvents, demonstrating significant emission intensity in polar solvents like DMSO and ethanol. The compound's fluorescence was attributed to intramolecular charge transfer mechanisms .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Analogous 1,3,4-Oxadiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one C₁₉H₁₅N₃O₂S₂ 381.47 Not Reported Pyridin-3-yl, phenylpropanone
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide C₁₆H₁₆N₆O₂S₂ 388.47 162–164 4-Aminophenyl, thiazole
1-(4-Phenoxyphenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propan-1-one C₂₅H₂₂N₂O₅ 430.46 146–148 3,4-Dimethoxyphenyl, phenoxyphenyl
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one C₁₃H₁₀Cl₃N₅O₂ 374.61 Not Reported Trichloromethyl, benzimidazole

Synthesis: Most analogs are synthesized via cyclization of hydrazides with phosphorus oxychloride or coupling reactions with thiol-containing intermediates . For example, 1-(4-phenoxyphenyl)-3-[5-substituted-aryl-oxadiazolyl]propan-1-ones are prepared by reacting 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides in POCl₃ .

Key Observations :

  • Anti-inflammatory activity : Substituents like 2-acetoxyphenyl or 3,4-dimethoxyphenyl enhance activity, likely due to improved electron-donating effects and binding affinity .
  • Anticancer activity : Hybrids with benzimidazole or pyrimidine moieties exhibit enhanced cytotoxicity, possibly due to intercalation with DNA or enzyme inhibition .
  • The pyridinyl group in the target compound may offer unique pharmacokinetic advantages, such as improved solubility or target specificity, compared to bulkier substituents like trichloromethyl .

Biological Activity

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is a compound that incorporates a 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound features a phenyl group linked to a propanone structure and a sulfanyl group attached to a pyridinyl-substituted 1,3,4-oxadiazole. The oxadiazole ring is recognized for its role in enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole core. For instance:

  • Activity Against Bacteria : The compound demonstrated significant antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 64 to 256 µg/mL, indicating that it is comparable or superior to standard antibiotics like chloramphenicol and ampicillin .
  • Fungal Activity : It also exhibited antifungal properties against Candida albicans and Aspergillus flavus, with similar MIC values as those observed for antibacterial activity .

Table 1: Antimicrobial Activity Summary

MicroorganismMIC (µg/mL)Comparison Drug
Staphylococcus aureus64 - 256Chloramphenicol
Escherichia coli64 - 256Ampicillin
Pseudomonas aeruginosa64 - 256Ampicillin
Candida albicans64 - 256Fluconazole
Aspergillus flavus64 - 256Fluconazole

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that derivatives of oxadiazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway:

  • COX Inhibition : It was found that certain derivatives selectively inhibited COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Emerging research has pointed towards the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer). The IC50 values indicated potent activity compared to standard chemotherapeutics like piroxicam and meloxicam .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Comparison Drug
A549<10Piroxicam
MCF-7<10Meloxicam
LoVo<10Piroxicam

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The oxadiazole moiety likely disrupts bacterial cell wall synthesis or function.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one?

The synthesis typically involves three key steps:

  • Oxadiazole ring formation : Cyclization of pyridine-3-carbohydrazide with carbon disulfide under basic conditions yields 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol .
  • Thiol activation : The thiol group is activated using sodium methoxide in methanol, followed by reaction with 1,3-dichloroacetone to introduce the sulfanyl bridge .
  • Ketone coupling : The propan-1-one moiety is introduced via nucleophilic substitution or condensation reactions with phenylacetyl derivatives .
    Optimization of solvent (e.g., methanol or ethanol) and temperature (reflux conditions) is critical for improving yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, aromatic protons at δ 7.0–7.5 ppm) and carbon connectivity .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS molecular ion peak at m/z 356.33 for C₁₉H₁₄N₄O₂S) .
    Elemental analysis (C, H, N) ensures purity, with deviations <0.4% from theoretical values .

Q. What initial biological screening assays are recommended?

  • Antifungal activity : Broth microdilution assays against Candida albicans and Aspergillus niger (MIC values typically 8–64 µg/mL) .
  • Enzyme inhibition : α-Glucosidase or butyrylcholinesterase inhibition assays using spectrophotometric methods (IC₅₀ values reported in µM ranges) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., EGFR inhibition with IC₅₀ ~0.01 µM in some oxadiazole derivatives) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Refinement validation : Use SHELXL for iterative refinement, ensuring R-factor convergence (<0.08) and validating hydrogen bonding/geometry with SHELXPRO .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯N, π–π stacking) to resolve packing ambiguities .
  • Cross-validation : Compare data with analogous structures (e.g., 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-oxadiazol-2-yl]sulfanyl}ethanone) to identify systematic errors .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity analysis against targets like EGFR or α-glucosidase .
  • QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate oxadiazole modifications with antifungal potency .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization efficiency by stabilizing intermediates .
  • Catalyst screening : Use K₂CO₃ or triethylamine to accelerate thiol activation steps .
  • Temperature control : Maintain 0–5°C during coupling reactions to minimize side-product formation .

Q. What strategies validate molecular interactions via crystallography?

  • SHELXL refinement : Apply TWIN and BASF commands for handling twinned crystals, common in oxadiazole derivatives .
  • π–π interaction analysis : Measure centroid distances (e.g., 3.88 Å in related compounds) using Mercury software .
  • Hydrogen-bond networks : Map interactions with Olex2 to confirm stability (e.g., C–H⋯O/N bonds <2.5 Å) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the phenyl ring to enhance antifungal activity .
  • Heterocycle replacement : Substitute pyridine with indole or triazine moieties to modulate enzyme inhibition .
  • Bioisosteric swaps : Replace sulfanyl with carbonyl groups to assess pharmacokinetic impacts .

Q. How is compound stability assessed under varying conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most oxadiazoles) .
  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) and quantify decomposition products using LC-MS .

Q. How can discrepancies in biological activity data be addressed?

  • Assay standardization : Use CLSI guidelines for antifungal testing to minimize inter-lab variability .
  • Positive controls : Compare with fluconazole (antifungal) or acarbose (α-glucosidase inhibitor) to validate assay conditions .
  • Dose-response curves : Perform triplicate experiments with nonlinear regression (GraphPad Prism) to improve IC₅₀ reliability .

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